3,3-Difluoro-4,4-dimethylpentan-1-amine

Description

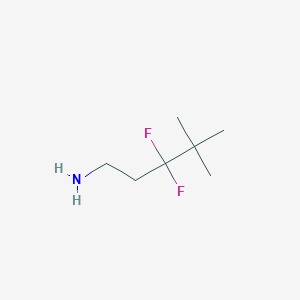

3,3-Difluoro-4,4-dimethylpentan-1-amine is a fluorinated amine derivative characterized by two fluorine atoms at the C3 position, two methyl groups at C4, and a primary amine group at C1. Fluorinated amines are widely utilized to enhance metabolic stability and modulate physicochemical properties in drug design . This article compares this compound with structurally similar compounds, focusing on molecular features, reactivity, and applications.

Properties

Molecular Formula |

C7H15F2N |

|---|---|

Molecular Weight |

151.20 g/mol |

IUPAC Name |

3,3-difluoro-4,4-dimethylpentan-1-amine |

InChI |

InChI=1S/C7H15F2N/c1-6(2,3)7(8,9)4-5-10/h4-5,10H2,1-3H3 |

InChI Key |

WNSXWKGTSKOBMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4,4-dimethylpentan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 4,4-dimethylpentan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,4-dimethylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides, cyanides, or other substituted derivatives.

Scientific Research Applications

3,3-Difluoro-4,4-dimethylpentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,4-dimethylpentan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key differences among 3,3-Difluoro-4,4-dimethylpentan-1-amine and related compounds:

*Calculated based on molecular formula.

Electronic and Steric Effects

- Fluorine Substitution :

Fluorine’s electronegativity reduces the basicity of the amine group. For instance, 3-Fluoro-4,4-dimethyl-pentan-1-amine (pKa ~9–10, estimated) is less basic than 4,4-dimethylpentan-1-amine (pKa ~10.5) due to the electron-withdrawing effect of fluorine . The target compound’s dual fluorines at C3 would further lower basicity, enhancing stability in acidic environments. - This feature is exploited in drug design to control molecular interactions .

Biological Activity

3,3-Difluoro-4,4-dimethylpentan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14F2N

- Molecular Weight : 151.19 g/mol

- IUPAC Name : this compound

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cell lines, potentially through the modulation of reactive oxygen species (ROS) levels.

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines in cell culture models. This suggests a potential application in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the difluoromethyl group enhances its lipophilicity and receptor binding affinity, allowing it to interact with various biological targets such as neurotransmitter receptors and enzymes involved in inflammatory pathways.

Case Studies

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of this compound significantly reduced neuronal apoptosis following induced oxidative stress. The results indicated a decrease in markers associated with cell death and inflammation.

- Inhibition of Cytokine Production : In a controlled laboratory setting, the compound was tested for its ability to modulate cytokine production in macrophages. Results indicated a marked reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of the compound.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress | |

| Anti-inflammatory | Inhibited cytokine production | |

| Cytotoxicity | Decreased apoptosis in neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.